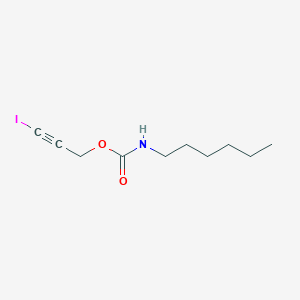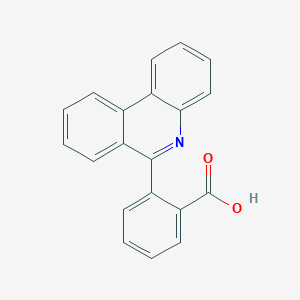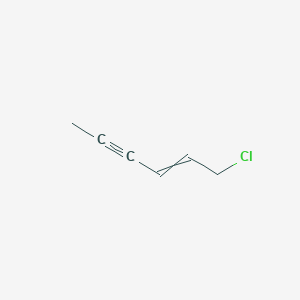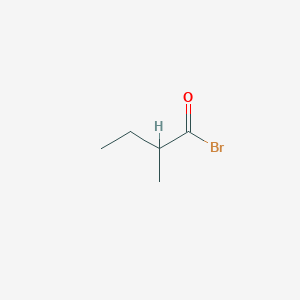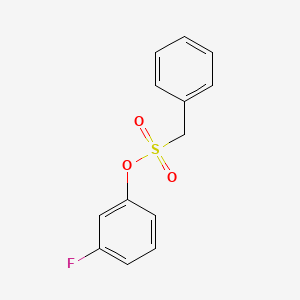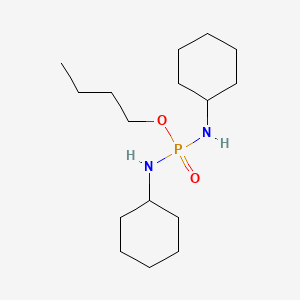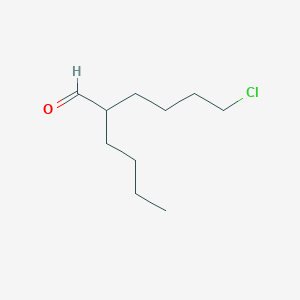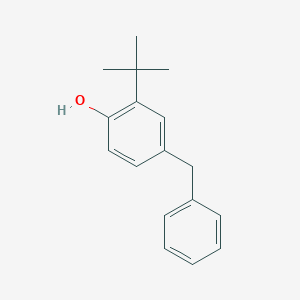
Urechitoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It belongs to the class of cardenolides, which are known for their potent biological activities, particularly in the cardiovascular system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urechitoxin involves the glycosylation of oleandrigenin with a sugar moiety. The reaction typically requires the use of a glycosyl donor and an acid catalyst under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources like Nerium oleander. The plant material is processed to isolate the glycoside, which is then purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Urechitoxin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the glycosidic linkage.
Substitution: Substitution reactions can occur at the sugar moiety or the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products: The major products formed from these reactions include modified glycosides and altered steroid structures, which can have different biological activities .
Applications De Recherche Scientifique
Urechitoxin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and steroid chemistry.
Biology: this compound is studied for its effects on cellular processes, particularly in the cardiovascular system.
Medicine: It has potential therapeutic applications in treating heart conditions due to its cardiotonic properties.
Industry: this compound is used in the development of bioactive compounds for pharmaceuticals.
Mécanisme D'action
Urechitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and can be beneficial in treating heart failure. The molecular targets include the sodium-potassium pump and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Oleandrin: Another cardenolide with similar cardiotonic properties.
Digitoxin: A well-known cardiac glycoside used in heart failure treatment.
Ouabain: A potent inhibitor of the sodium-potassium ATPase enzyme.
Uniqueness: Urechitoxin is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its distinct structure allows for targeted interactions with molecular pathways involved in cardiac function .
Propriétés
Numéro CAS |
56774-61-9 |
|---|---|
Formule moléculaire |
C38H58O14 |
Poids moléculaire |
738.9 g/mol |
Nom IUPAC |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C38H58O14/c1-18-34(52-35-33(44)32(43)31(42)27(16-39)51-35)25(46-5)14-29(48-18)50-22-8-10-36(3)21(13-22)6-7-24-23(36)9-11-37(4)30(20-12-28(41)47-17-20)26(49-19(2)40)15-38(24,37)45/h12,18,21-27,29-35,39,42-45H,6-11,13-17H2,1-5H3/t18-,21+,22-,23-,24+,25-,26-,27+,29-,30-,31+,32-,33+,34-,35-,36-,37+,38-/m0/s1 |
Clé InChI |
ITYAEKHTQKSNBZ-LZDXGJHISA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



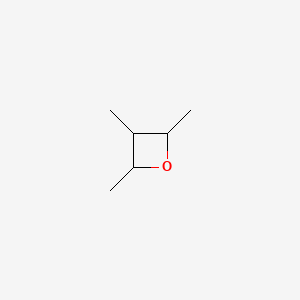
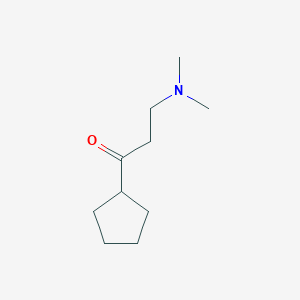
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
